molecular formula C10H12FNO B1648068 3-(2-Fluoro-phenoxymethyl)-azetidine

3-(2-Fluoro-phenoxymethyl)-azetidine

Cat. No.: B1648068
M. Wt: 181.21 g/mol
InChI Key: MFYBAZBLPZJNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-phenoxymethyl)-azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 2-fluoro-phenoxymethyl group. Azetidines are pharmacologically significant due to their conformational rigidity, metabolic stability, and ability to modulate physicochemical properties such as polarity and solubility. The 2-fluoro-phenoxymethyl substituent likely enhances lipophilicity and bioavailability while introducing electronic effects that influence binding interactions. Azetidine derivatives are prevalent in drug discovery, exemplified by their roles in calcium channel blockers (e.g., azelnidipine) and natural products with cytotoxic and antimicrobial activities .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-[(2-fluorophenoxy)methyl]azetidine

InChI

InChI=1S/C10H12FNO/c11-9-3-1-2-4-10(9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2

InChI Key

MFYBAZBLPZJNPP-UHFFFAOYSA-N

SMILES

C1C(CN1)COC2=CC=CC=C2F

Canonical SMILES

C1C(CN1)COC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural and Functional Group Variations

Azetidine derivatives vary widely in substituents and functional groups, which critically impact their biological activity and physicochemical properties. Key examples include:

Compound Substituent/Functional Group Key Structural Feature Reference
3-(2-Fluoro-phenoxymethyl)-azetidine 2-fluoro-phenoxymethyl Electron-withdrawing fluorine enhances stability
3-Methoxy-azetidine (10) 3-methoxy Increased TPSA, reduced permeability
3-Cyano-azetidine (12) 3-cyano Higher TPSA, similar logD to 3-methoxy
3-(Pyrazol-1-yl)-azetidine Pyrazole ring Used in Baricitinib (antirheumatic drug)
3-Aryl-azetidinyl acetic acid esters Aryl groups (e.g., 4-trifluoromethylphenyl) Enhanced neuroprotective activity

Key Insights :

  • Electron-withdrawing groups (e.g., fluorine, cyano) improve metabolic stability and ligand-receptor interactions .
  • Bulky substituents (e.g., pyrazole, aryl groups) enhance target selectivity but may reduce membrane permeability .

Physicochemical Properties

The topological polar surface area (TPSA) and logD (lipophilicity) are critical determinants of bioavailability and permeability:

Compound TPSA (Ų) logD Permeability (Caco-2) Reference
3-Methoxy-azetidine (10) 94 2.7 Moderate
3-Cyano-azetidine (12) 108 2.6 Lower than 10
Exocyclic azetidine (e.g., 39) High (76% metabolic stability)

Key Insights :

  • Lower TPSA correlates with improved permeability and reduced efflux, as seen in 3-methoxy-azetidine (TPSA = 94) compared to 3-cyano-azetidine (TPSA = 108) .
  • Steric hindrance (e.g., isopropoxy groups in compound 39) further enhances metabolic stability .

Pharmacological Activity

Azetidine derivatives exhibit diverse biological activities, as highlighted below:

Stat3 Inhibition
  • This compound analogues: Inhibit Stat3 phosphorylation and nuclear translocation at 1 μM in triple-negative breast cancer (TNBC) cells, with minimal off-target effects on JAK2, Src, or Akt pathways .
  • Piperidine/Pyrrolidine Analogues : Azetidine-based inhibitors (e.g., compound 18) are less potent than piperidine counterparts but regain potency with methyl substitutions (e.g., cis-rac-19, trans-rac-20) .
Antimicrobial Activity
  • Chloro/Seleno-azetidine derivatives: Exhibit broad-spectrum antibacterial activity (e.g., against E. coli and S. aureus) via C=O and halogen interactions .
  • Azetidine VOCs: Simple azetidine (without substituents) shows antifungal activity in Trichoderma species, but complex derivatives like this compound likely offer enhanced specificity .
Neuroprotective and Antioxidant Effects
  • 3-Aryl-azetidinyl acetic acid esters : Demonstrated neuroprotective activity in vitro, with quaternary carbon (δ 40.1 ppm) and methylene (δ 45.1 ppm) signals confirming structural integrity .
  • Exocyclic azetidines : Compounds 36–41 show improved antioxidant properties compared to larger cyclic amines (e.g., compound 43) .

Metabolic Stability and Toxicity

  • Exocyclic azetidines : Compound 39 achieves 76% metabolic stability (vs. 46% in parent compound 19) due to steric hindrance from isopropoxy groups .
  • Ring size : Azetidines generally outperform larger rings (e.g., piperidines) in stability but require substituent optimization to match potency .

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